Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate
Overview
Description
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a research chemical with the molecular formula C10H9BrCl2O2 and a molecular weight of 311.99 . It is also known as 2-bromo-2-(3,4-dichlorophenyl)acetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate includes a bromine atom and two chlorine atoms attached to the phenyl group, and an ethyl ester group . The InChI key for this compound is YFJFMJXQSOSNLE-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, bromoacetates like Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has a boiling point of 331.6 ℃ at 760 mmHg and a density of 1.587 g/cm^3 . Its LogP value, which indicates its solubility in water and octanol, is 3.99250 .Scientific Research Applications
Synthesis and Corrosion Inhibition
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, while not directly studied, is structurally related to compounds investigated for their potential in the synthesis of corrosion inhibitors. For instance, Zarrouk et al. (2014) performed a theoretical study on quinoxalines as corrosion inhibitors of copper in nitric acid, suggesting that similar bromo- and dichlorophenyl-substituted compounds could serve a role in protecting metals against corrosion. These findings highlight the importance of molecular structure in determining inhibition efficiency, which could extend to compounds like ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate (Zarrouk et al., 2014).
Bromination Methods in Organic Synthesis
The bromination of organic compounds is pivotal in creating synthons for further chemical synthesis. Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the versatility of brominating agents in introducing bromine atoms into various positions of organic molecules. This research underscores the potential utility of ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate in organic synthesis, particularly in regio- and chemoselective bromination processes (Shirinian et al., 2012).
Environmental Remediation
The study of compounds like ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could extend to environmental applications, such as the degradation of persistent organic pollutants. Hatzinger et al. (2015) evaluated methods to enhance the aerobic degradation of 1,2-dibromoethane in groundwater, suggesting that similar brominated compounds might also be remediated through biodegradation strategies facilitated by specific gases and nutrients (Hatzinger et al., 2015).
Solubility and Physical Chemistry
Understanding the solubility and thermodynamic properties of compounds like ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is essential for their application in chemical synthesis and material science. Wang et al. (2012) measured the solubility of tetrabromothiophene in various solvents, providing insight into solvent selection for the recrystallization and purification of brominated organic compounds. This research could inform the solubility and handling properties of ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate in different solvents (Wang et al., 2012).
properties
IUPAC Name |
ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFMJXQSOSNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507901 | |
Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
CAS RN |
41204-08-4 | |
Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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